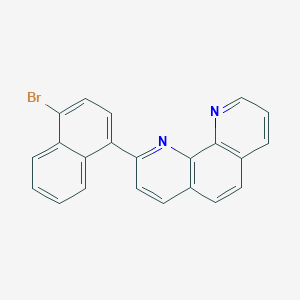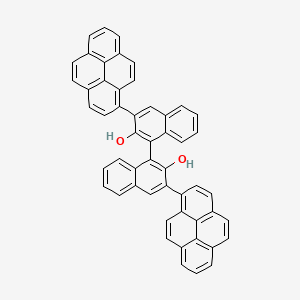
(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3,3’-Di-1-pyrenyl-1,1’-bi-2-naphthol is a chiral organic compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of two naphthol units connected by a biaryl bond, with each naphthol unit substituted by a pyrenyl group. The chiral center at the 3-position of the naphthol units imparts optical activity to the compound, making it valuable in stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3’-Di-1-pyrenyl-1,1’-bi-2-naphthol typically involves the following steps:
Formation of the Biaryl Bond: The biaryl bond can be formed through a Suzuki-Miyaura coupling reaction between 3-bromo-1-pyrenyl-2-naphthol and 3-boronic acid-1-pyrenyl-2-naphthol. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in a solvent like toluene.
Resolution of Enantiomers: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods: Industrial production of ®-3,3’-Di-1-pyrenyl-1,1’-bi-2-naphthol may involve large-scale Suzuki-Miyaura coupling reactions followed by efficient resolution techniques to obtain the desired enantiomer. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: ®-3,3’-Di-1-pyrenyl-1,1’-bi-2-naphthol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the naphthol units, allowing for the introduction of various functional groups. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
Chiral Catalysts: ®-3,3’-Di-1-pyrenyl-1,1’-bi-2-naphthol is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Fluorescent Probes: The pyrenyl groups impart strong fluorescence, making the compound useful as a fluorescent probe in chemical sensing and imaging.
Biology:
Biomolecular Interactions: The compound can be used to study interactions with biomolecules such as proteins and nucleic acids, leveraging its chiral and fluorescent properties.
Medicine:
Drug Development:
Industry:
Materials Science: Utilized in the development of optoelectronic materials and devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of ®-3,3’-Di-1-pyrenyl-1,1’-bi-2-naphthol in various applications depends on its ability to interact with specific molecular targets. In asymmetric catalysis, the chiral center facilitates the formation of enantioselective transition states, leading to high enantioselectivity in the products. In fluorescence applications, the pyrenyl groups absorb light and emit fluorescence, allowing for the detection and imaging of target molecules.
Comparison with Similar Compounds
(S)-3,3’-Di-1-pyrenyl-1,1’-bi-2-naphthol: The enantiomer of the compound with similar properties but opposite optical activity.
1,1’-Bi-2-naphthol: A simpler biaryl compound without the pyrenyl substitution, used in similar chiral applications.
3,3’-Di-1-pyrenyl-1,1’-bi-2-phenol: A structurally similar compound with phenol units instead of naphthol.
Uniqueness: ®-3,3’-Di-1-pyrenyl-1,1’-bi-2-naphthol is unique due to the presence of both pyrenyl and naphthol units, which impart distinct electronic and optical properties. Its chiral center further enhances its utility in enantioselective applications, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
1-(2-hydroxy-3-pyren-1-ylnaphthalen-1-yl)-3-pyren-1-ylnaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H30O2/c53-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)54)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h1-28,53-54H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMZAWXVJLOUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)O)O)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

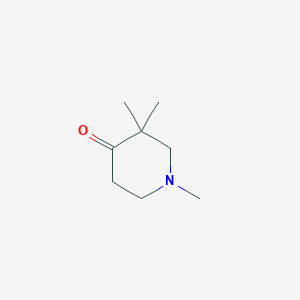
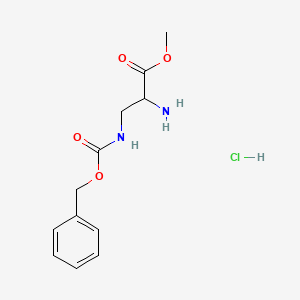
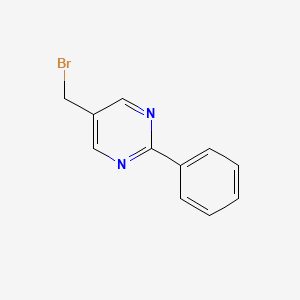


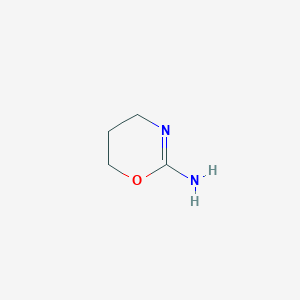
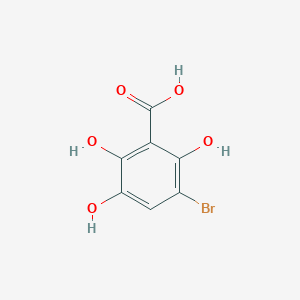
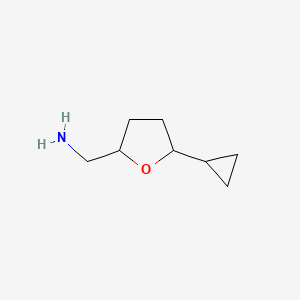

![Sodium;(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B3248266.png)
![1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B3248271.png)
